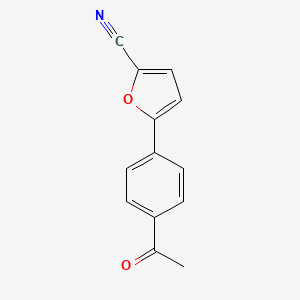

5-(4-Acetylphenyl)furan-2-carbonitrile

Description

Its molecular formula is $ \text{C}{13}\text{H}9\text{NO}_2 $, and it has been synthesized via palladium-catalyzed coupling reactions using bromo- or iodoacetophenone derivatives . Key spectral data include $ ^1\text{H} $ NMR resonances at δ 8.05 (d, $ J = 8.5 \, \text{Hz} $, 2H) and 7.83 (d, $ J = 8.5 \, \text{Hz} $, 2H) for the aromatic protons, alongside furan ring signals at δ 7.22 and 6.89 .

This compound has demonstrated notable bioactivity in protease inhibition assays, particularly against the chymotrypsin-like (CT-L) activity of the proteasome. The acetyl group at the 4-position of the phenyl ring is critical for restoring and enhancing inhibitory activity .

Properties

CAS No. |

57667-07-9 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-(4-acetylphenyl)furan-2-carbonitrile |

InChI |

InChI=1S/C13H9NO2/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-7H,1H3 |

InChI Key |

ALGQMMMXQGJZLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

The bioactivity and physicochemical properties of 4j are influenced by the nature of substituents on the phenyl ring. Below is a detailed comparison with structurally related furan-2-carbonitrile derivatives.

Structural and Electronic Effects of Substituents

Key Observations :

- The acetyl group in 4j balances moderate electron withdrawal with steric accessibility, contributing to its superior bioactivity .

- Nitro groups () are stronger EWGs but may reduce solubility or introduce toxicity, limiting their therapeutic utility.

- Electron-donating groups (EDGs) like methyl () or amino () reduce electrophilicity, which may diminish target engagement. For example, 4l (methyl-substituted) showed reduced CT-L inhibition compared to 4j .

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.